Home > Products > Screening Compounds P49520 > Thalidomide-C3-PEG2-C2-Br
Thalidomide-C3-PEG2-C2-Br -

Thalidomide-C3-PEG2-C2-Br

Catalog Number: EVT-14915066
CAS Number:
Molecular Formula: C22H27BrN2O7
Molecular Weight: 511.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-C3-PEG2-C2-Br is a synthetic compound that combines a thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a terminal bromine group. Originally developed in the mid-20th century, thalidomide has been repurposed for various therapeutic applications, particularly in oncology and immunology. The addition of the PEG linker enhances solubility and bioavailability, making it a valuable tool in scientific research and potential clinical applications.

Source and Classification

Thalidomide-C3-PEG2-C2-Br is classified under synthetic organic compounds, specifically as a derivative of thalidomide. It falls within the category of small molecules used in drug development. The compound is synthesized through multi-step chemical processes that involve modifying the thalidomide structure to incorporate the PEG linker and bromine functionality.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-C3-PEG2-C2-Br typically involves several key steps:

  1. Formation of Thalidomide Derivative: The synthesis begins with the thalidomide molecule, which is reacted with specific reagents to introduce functional groups necessary for further modifications.
  2. Attachment of PEG Linker: The PEG linker is covalently bonded to the thalidomide derivative through coupling reactions. Common reagents used in this step include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of stable amide bonds.
  3. Bromination: The terminal bromine group is introduced using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

These methods ensure that the final compound retains the pharmacological properties of thalidomide while enhancing its functional capabilities through the PEG linker and bromine attachment.

Molecular Structure Analysis

Structure and Data

The molecular formula for Thalidomide-C3-PEG2-C2-Br is represented as C_{17}H_{22}BrN_{2}O_{4}. The compound features a thalidomide core structure, characterized by its unique bicyclic structure, which includes a phthalimide moiety. The PEG portion contributes to its hydrophilicity, while the bromine atom introduces additional reactivity.

Key structural data include:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG2-C2-Br can undergo various chemical reactions, including:

  1. Oxidation: This reaction can yield oxidized derivatives, utilizing reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  2. Reduction: Reduction reactions modify functional groups on the thalidomide moiety, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The bromine group can be substituted with other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or thiols react in the presence of a base.

These reactions enable further functionalization of the compound, expanding its utility in various applications.

Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-C3-PEG2-C2-Br primarily involves its interaction with cereblon, a component of an E3 ubiquitin ligase complex. This interaction leads to targeted protein degradation pathways that are crucial in regulating cellular processes involved in cancer progression and immune responses.

Research indicates that this compound may modulate immune responses by altering cytokine production and promoting apoptosis in malignant cells. Detailed studies reveal that its efficacy may vary depending on the specific cellular context and target proteins involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Enhanced solubility due to the PEG linker, facilitating better bioavailability in biological systems.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: The presence of the bromine group allows for further chemical modifications through substitution reactions.

Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties and support structural elucidation.

Applications

Scientific Uses

Thalidomide-C3-PEG2-C2-Br has diverse applications across multiple fields:

  1. Chemistry: Acts as a building block for synthesizing complex organic molecules and serves as a reagent in organic synthesis.
  2. Biology: Utilized in studies focused on protein degradation pathways, particularly in developing Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
  3. Medicine: Investigated for therapeutic potential in cancer treatment by targeting specific proteins involved in tumor growth and progression.
  4. Industry: Employed in developing novel materials and components for various industrial processes, leveraging its unique chemical properties.
Introduction to Thalidomide Derivatives in Targeted Protein Degradation

Evolution of Cereblon-Targeting E3 Ligase Ligands in PROTAC Design

The discovery of cereblon (CRBN) as the primary target of thalidomide teratogenicity in 2010 marked a paradigm shift in understanding immunomodulatory imide drugs (IMiDs) and revolutionized targeted protein degradation therapeutics [2] [4]. CRBN functions as a substrate receptor within the Cullin-RING ligase 4 complex (CRL4CRBN), where it plays a crucial role in the ubiquitin-proteasome system. Thalidomide and its derivatives exert their effects by binding to CRBN's hydrophobic pocket and altering its substrate specificity, enabling the recruitment and degradation of "neosubstrates" that are not normally targeted by the E3 ligase complex [2]. This mechanistic understanding transformed thalidomide from a notorious teratogen into a valuable molecular tool for targeted protein degradation.

The structural evolution of thalidomide derivatives has progressed through several generations of increasing sophistication:

  • First-generation ligands: Thalidomide itself, characterized by a phthalimide ring and glutarimide ring, demonstrated clinical efficacy in multiple myeloma but with significant limitations in potency and specificity [2].

  • Second-generation derivatives: Lenalidomide and pomalidomide featured amino group modifications to the phthaloyl ring, enhancing binding affinity to CRBN and improving neosubstrate specificity. These modifications yielded superior clinical outcomes in hematological malignancies through selective degradation of transcription factors IKZF1 and IKZF3 [2] [3].

  • Third-generation compounds: Novel analogs including CC-122 (avadomide) and CC-220 (iberdomide) incorporated strategic modifications to the phthaloyl ring that significantly altered neosubstrate recruitment profiles. These compounds demonstrated enhanced degradation efficiency against specific targets and expanded therapeutic potential beyond oncology to include autoimmune conditions like systemic lupus erythematosus [3].

The transformation of these ligands into PROTAC (proteolysis-targeting chimera) warheads represents the cutting edge of this evolution. By conjugating thalidomide analogs to target-binding ligands via chemical linkers, researchers have created bifunctional molecules capable of inducing degradation of previously "undruggable" targets. The CRBN-binding moiety derived from thalidomide derivatives serves as the E3 ligase-recruiting component in these chimeric degraders, leveraging the ubiquitin-proteasome system for therapeutic purposes [4] [6]. This approach has demonstrated clinical proof-of-concept in oncology, with numerous PROTAC molecules entering clinical trials targeting oncoproteins such as androgen receptor and estrogen receptor [6].

Table 1: Generational Development of CRBN-Targeting Ligands for Protein Degradation

GenerationRepresentative CompoundsKey Structural FeaturesDegradation TargetsTherapeutic Applications
FirstThalidomidePhthalimide + glutarimide ringsMultiple undefined proteinsMultiple myeloma, leprosy complications
SecondLenalidomide, PomalidomideAmino modification at phthaloyl 4-positionIKZF1, IKZF3, CK1αMultiple myeloma, MDS with del(5q), lymphoma
ThirdCC-122, CC-220, CC-885Extended phthalimide substitutions with heteroatomsIKZF1/3, GSPT1, SALL4NHL, SLE, acute myeloid leukemia
PROTAC WarheadsThalidomide-PEG2-C2-NH2Conjugation-ready linkersTarget-dependent (BRD4, AR, ERα)Oncology, neurodegenerative disorders

Rationale for Incorporating C3-PEG2-C2-Br Linker Chemistry in Molecular Glue Development

The structural bridge between the CRBN-binding moiety and the target protein ligand represents a critical determinant of PROTAC efficacy, and the C3-PEG2-C2-Br linker exemplifies sophisticated chemical engineering designed to optimize molecular interactions. This linker configuration incorporates specific elements to enhance the physicochemical and biological properties of the resulting chimeric degrader:

Spacer Length and Flexibility: The C3 alkyl chain (propyl group) attached to the thalidomide core provides an optimal initial extension that maintains proximity to the CRBN binding surface while reducing steric hindrance. Subsequent connection to a diethylene glycol (PEG2) unit introduces essential hydrophilicity and flexibility. The PEG moiety's oxygen atoms form hydrogen-bonding networks with solvent molecules, enhancing aqueous solubility that counterbalances the hydrophobic thalidomide core. This amphiphilic balance is crucial for cellular permeability and bioavailability [1] [7]. Molecular modeling studies indicate that the PEG2 spacer length (~10.5 Å) positions the terminal functional group optimally for subsequent conjugation without disrupting the ternary complex formation between CRBN, the PROTAC molecule, and the target protein [7].

Terminal Bromoalkyl Functionality: The bromine-terminated ethyl (C2-Br) group serves as a versatile handle for nucleophilic substitution reactions, particularly in transition-metal catalyzed cross-coupling reactions and nucleophilic displacements. This reactive group enables efficient conjugation to nucleophile-containing warheads targeting proteins of interest (POIs). The bromoalkane functionality offers distinct advantages over amine- or carboxylic acid-terminated linkers:

  • Enhanced stability under physiological conditions compared to activated esters
  • Selective reactivity with thiol and amine nucleophiles under controlled conditions
  • Compatibility with diverse bioconjugation chemistries including Williamson ether synthesis, nucleophilic substitution, and Sonogashira coupling [5] [8]

The strategic incorporation of bromine at the terminus creates opportunities for "click chemistry" approaches that are orthogonal to other functional groups present in complex PROTAC molecules. This facilitates modular synthesis and rapid PROTAC prototyping, enabling medicinal chemists to explore structure-activity relationships through systematic variations of the warhead component [8].

Impact on Molecular Glue Design: Beyond classical heterobifunctional PROTACs, the C3-PEG2-C2-Br linker architecture facilitates molecular glue development by enabling covalent tethering strategies. The bromine terminus allows attachment to protein surfaces via cysteine residues, creating covalent molecular glues that stabilize otherwise transient protein-protein interactions. This approach has demonstrated particular utility in redirecting E3 ligases to non-native substrates through proximity-induced ubiquitination [4] [6].

Table 2: Comparative Analysis of Thalidomide-Based Linker Configurations in Degradation Technologies

Linker ConfigurationRepresentative StructureTerminal GroupKey PropertiesConjugation Applications
C3-PEG2-C2-BrThalidomide-C3-O-PEG2-C2-BrBromoalkylHydrophilic (calculated cLogP: 1.2); Flexible; Reactive halogenNucleophilic substitution, cross-coupling
PEG4-amineThalidomide-4'-oxyacetamide-PEG4-amineAminoBasic (pKa ~8.5); NucleophilicAmide coupling, reductive amination
PEG2-alkyneThalidomide-4'-ether-PEG2-alkyneAlkyneLinear; NeutralCopper-catalyzed azide-alkyne cycloaddition
C3-PEG2-C2-acidThalidomide-C3-O-PEG2-C2-acidCarboxylic acidAcidic (pKa ~4.5); HydrophilicAmidation, esterification

The structural evolution from simple alkyl linkers to sophisticated PEG-containing spacers with diverse terminal functionalities reflects a maturation in degrader technology. The C3-PEG2-C2-Br configuration exemplifies this progression, balancing synthetic accessibility with biophysical properties essential for productive ternary complex formation. Recent studies indicate that bromo-terminated linkers demonstrate superior plasma stability compared to ester-linked analogs while maintaining efficient cellular uptake profiles, suggesting significant pharmacokinetic advantages for this chemical design [1] [7]. As the field advances toward in vivo applications and clinical translation, rational linker design principles exemplified by C3-PEG2-C2-Br chemistry will play an increasingly critical role in developing next-generation targeted protein degraders.

Properties

Product Name

Thalidomide-C3-PEG2-C2-Br

IUPAC Name

4-[3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C22H27BrN2O7

Molecular Weight

511.4 g/mol

InChI

InChI=1S/C22H27BrN2O7/c23-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)25(21(16)28)17-6-7-18(26)24-20(17)27/h1,3,5,17H,2,4,6-14H2,(H,24,26,27)

InChI Key

FWIRQRDKSPHHIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.